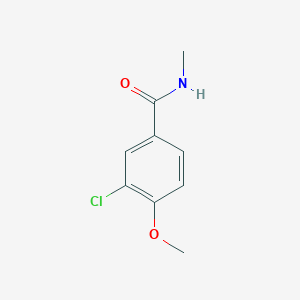

3-chloro-4-methoxy-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11-9(12)6-3-4-8(13-2)7(10)5-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXSXTGSJRRTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Methoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of molecular structure determination, offering profound insights into the electronic environment and connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the various proton environments within a molecule. The ¹H NMR spectrum of 3-chloro-4-methoxy-N-methylbenzamide is predicted to display several distinct signals corresponding to the aromatic, methoxy (B1213986), and N-methyl protons.

The aromatic region of the spectrum is expected to reveal three distinct signals for the protons on the substituted benzene (B151609) ring. The proton at position 2 (H-2), adjacent to the amide group, would likely appear as a doublet. The proton at position 5 (H-5), situated between the chlorine and methoxy substituents, is expected to be a singlet. The proton at position 6 (H-6), adjacent to the chloro group, would present as a doublet.

The protons of the methoxy (-OCH₃) group, being in an identical chemical environment, would generate a sharp singlet. Similarly, the protons of the N-methyl (-NHCH₃) group would also produce a singlet, typically at a different chemical shift due to the influence of the adjacent nitrogen and carbonyl group. The integration of these signals would correspond to the number of protons in each environment (1H for each aromatic proton, 3H for the methoxy group, and 3H for the N-methyl group).

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-2 | ~7.8 - 8.0 | d (doublet) | 1H |

| Aromatic H-5 | ~7.0 - 7.2 | s (singlet) | 1H |

| Aromatic H-6 | ~7.6 - 7.8 | d (doublet) | 1H |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | s (singlet) | 3H |

| N-Methyl (-NHCH₃) | ~2.9 - 3.1 | d (doublet) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide functional group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The six aromatic carbons will resonate in the typical aromatic region (approximately 110-160 ppm), with their specific chemical shifts influenced by the attached substituents (chloro, methoxy, and amide groups). The carbon atom bonded to the electronegative chlorine atom (C-3) and the carbon atom bonded to the oxygen of the methoxy group (C-4) will have characteristic chemical shifts. The carbon atoms of the methoxy and N-methyl groups will appear at the highest field (lowest ppm values).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | ~167 |

| Aromatic C-1 | ~134 |

| Aromatic C-2 | ~129 |

| Aromatic C-3 | ~124 |

| Aromatic C-4 | ~157 |

| Aromatic C-5 | ~111 |

| Aromatic C-6 | ~128 |

| Methoxy (-OCH₃) | ~56 |

| N-Methyl (-NCH₃) | ~26 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To confirm the assignments made from one-dimensional NMR spectra and to establish the precise connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the aromatic protons H-2 and H-6, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. HSQC would be instrumental in definitively assigning the chemical shifts of the protonated aromatic carbons and the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations from the N-methyl protons to the carbonyl carbon, and from the methoxy protons to the aromatic carbon at position 4, thereby confirming the placement of these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₁₀ClNO₂). The presence of a chlorine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, which would show two peaks (M and M+2) with a relative intensity ratio of approximately 3:1.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for both monitoring the synthesis of this compound and for assessing its purity.

During the synthesis, GC-MS can be used to track the disappearance of starting materials and the appearance of the desired product, allowing for optimization of reaction conditions. Following purification, GC-MS serves as an excellent method for purity verification. A pure sample would ideally exhibit a single peak in the gas chromatogram, and the mass spectrum corresponding to this peak would match the expected fragmentation pattern and molecular ion of this compound. Any impurities would appear as separate peaks, which could then be identified based on their respective mass spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

The secondary amide group (–CONH–) exhibits several characteristic bands. The N–H stretching vibration is typically observed in the region of 3350–3180 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum and is expected to appear in the range of 1680–1630 cm⁻¹. The Amide II band, which arises from a combination of N–H in-plane bending and C–N stretching vibrations, is anticipated to be found between 1570 and 1515 cm⁻¹.

The aromatic ring will also produce distinct signals. The C–H stretching vibrations of the benzene ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are expected in the 1600–1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000–1650 cm⁻¹ region, as well as the out-of-plane C–H bending vibrations in the 900–675 cm⁻¹ range.

The methoxy group (–OCH₃) is characterized by a strong C–O stretching vibration, which is expected to be observed in the 1275–1200 cm⁻¹ (asymmetric) and 1075–1020 cm⁻¹ (symmetric) regions. The C–Cl stretching vibration is anticipated in the fingerprint region, typically between 800 and 600 cm⁻¹.

X-ray Crystallography and Solid-State Structural Analysis

While the crystal structure of this compound has not been publicly reported, a detailed analysis of the closely related compound, 4-methoxy-N-methylbenzamide, provides significant insights into the likely solid-state structure. The addition of a chloro group at the 3-position of the benzene ring is expected to influence the crystal packing and intermolecular interactions but the fundamental conformation of the benzamide (B126) scaffold should remain similar.

Crystal Data and Unit Cell Parameters

The crystallographic data for the analogous compound, 4-methoxy-N-methylbenzamide, reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The unit cell parameters are a = 8.7350(17) Å, b = 9.2750(19) Å, c = 10.719(2) Å, and β = 99.83(3)°. researchgate.net The volume of the unit cell is 855.7(3) ų, with four molecules (Z=4) per unit cell. researchgate.net The introduction of a chlorine atom in this compound would increase the molecular weight and likely lead to alterations in these unit cell parameters, though the crystal system may remain the same.

Table 1: Crystal Data for 4-methoxy-N-methylbenzamide researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350(17) |

| b (Å) | 9.2750(19) |

| c (Å) | 10.719(2) |

| β (°) | 99.83(3) |

| Volume (ų) | 855.7(3) |

Molecular Conformation and Bond Geometries of Benzamide Scaffolds

In 4-methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene ring is a mere 10.6(1)°, indicating a relatively planar conformation. researchgate.net The bond lengths are within the normal ranges. researchgate.net This planarity facilitates electron delocalization between the aromatic ring and the amide group. For this compound, a similar near-planar conformation is expected. The presence of the electronegative chloro group may induce minor changes in the bond lengths and angles of the benzene ring due to its electronic effects. The core geometry of the N-methylbenzamide scaffold, however, is anticipated to be largely preserved.

Chemical Transformations and Reactivity of 3 Chloro 4 Methoxy N Methylbenzamide

Transformations Involving Aromatic Ring Substituents

The aromatic core of 3-chloro-4-methoxy-N-methylbenzamide is adorned with a chlorine atom, a methoxy (B1213986) group, and an N-methylcarboxamide group. The electronic properties of these substituents govern the susceptibility of the aromatic ring to substitution reactions.

Nucleophilic Aromatic Substitution at Chlorine

Nucleophilic aromatic substitution (SNAr) is a plausible transformation for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In the case of this compound, the N-methylamide group, while an ortho, para-director, is generally considered to be deactivating towards electrophilic aromatic substitution, which implies it has some electron-withdrawing character through resonance and induction. This deactivating nature can, in turn, activate the ring towards nucleophilic attack.

The position of the chlorine atom at C-3 is meta to the N-methylamide group and ortho to the methoxy group. For an SNAr reaction to proceed efficiently via the addition-elimination mechanism, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is typically required to stabilize the intermediate Meisenheimer complex. libretexts.org In the target molecule, the N-methylamide group is not ideally positioned to provide significant resonance stabilization for a nucleophilic attack at C-3.

However, in analogous systems such as 3,4-dichloronitrobenzene, nucleophilic substitution with sodium methoxide (B1231860) has been shown to selectively replace the chlorine at the 4-position (para to the strongly electron-withdrawing nitro group). chegg.comchegg.com This suggests that a sufficiently activating group can facilitate SNAr. While the N-methylamide group is less activating for SNAr than a nitro group, under forcing conditions (high temperature and a strong nucleophile), substitution of the chlorine atom in this compound may be achievable.

Table 1: Plausible Nucleophilic Aromatic Substitution Reaction

| Reactant | Reagent/Conditions | Plausible Product |

| This compound | 1. Strong Nucleophile (e.g., NaNH2) | 3-amino-4-methoxy-N-methylbenzamide |

| 2. High Temperature |

Electrophilic Aromatic Substitution: Reactivity and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives. The outcome of such reactions on this compound is determined by the cumulative directing and activating/deactivating effects of the existing substituents.

The methoxy group (-OCH3) is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. ulethbridge.camasterorganicchemistry.com The chlorine atom (-Cl) is a deactivating group but is also an ortho, para-director. ulethbridge.camasterorganicchemistry.com The N-methylamide group (-CONHCH3) is generally considered a deactivating group and a meta-director under strongly acidic conditions, but can act as an ortho, para-director under neutral or basic conditions due to the lone pair on the nitrogen atom.

Given these competing influences, the highly activating methoxy group is expected to be the dominant directing group. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is already occupied by the N-methylamide group. The two ortho positions are C-3 (occupied by chlorine) and C-5. Substitution at C-3 would require displacement of the chlorine atom, which is not a typical EAS pathway. Thus, the most likely position for electrophilic attack is C-5.

Table 2: Predicted Major Product of Electrophilic Aromatic Substitution

| Reaction Type | Electrophile | Predicted Major Product |

| Nitration | NO2+ | 3-chloro-5-nitro-4-methoxy-N-methylbenzamide |

| Halogenation | Br+ | 5-bromo-3-chloro-4-methoxy-N-methylbenzamide |

| Friedel-Crafts | RCO+ | 5-acyl-3-chloro-4-methoxy-N-methylbenzamide |

Chemical Modifications of the Methoxy Group (e.g., Oxidation)

The methoxy group is generally robust, but it can undergo specific chemical transformations. The term "oxidation" of a methoxy group on an aromatic ring is not a common laboratory transformation and often requires specialized reagents or enzymatic systems. A more synthetically relevant modification is the cleavage of the methyl-oxygen bond to yield the corresponding phenol.

This ether cleavage can be accomplished using strong acids such as hydrogen bromide (HBr) or boron tribromide (BBr3). Given the presence of other functional groups in the molecule, the choice of reagent would need to be carefully considered to avoid unwanted side reactions. For instance, strongly acidic conditions could also promote hydrolysis of the amide bond.

Recent advancements have introduced electrochemical methods for the oxidation and dearomatization of anisole (B1667542) derivatives, even those bearing electron-withdrawing groups. chinesechemsoc.orgchinesechemsoc.org Such methods could potentially be applied to this compound to generate novel spirocyclic structures.

Reactions at the N-Methylamide Moiety

The N-methylamide functionality is a key reactive center in the molecule, susceptible to both hydrolytic cleavage and reduction.

Hydrolytic Cleavage of the Amide Bond

The amide bond in this compound can be cleaved under both acidic and basic conditions, a process known as hydrolysis.

Acid-Catalyzed Hydrolysis: Treatment with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, followed by heating, will protonate the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org This leads to the cleavage of the amide bond, yielding 3-chloro-4-methoxybenzoic acid and methylammonium (B1206745) salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as aqueous sodium hydroxide (B78521), and heat, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. osti.govacs.org This results in the formation of the carboxylate salt of 3-chloro-4-methoxybenzoic acid and methylamine (B109427). Subsequent acidification of the reaction mixture would protonate the carboxylate to give the free carboxylic acid. The rates of hydrolysis can be influenced by the nature of the substituents on the aromatic ring. scispace.comrsc.org

Table 3: Products of Amide Hydrolysis

| Conditions | Products |

| Acidic (e.g., H3O+, Δ) | 3-chloro-4-methoxybenzoic acid and Methylammonium salt (CH3NH3+) |

| Basic (e.g., NaOH, Δ) | Sodium 3-chloro-4-methoxybenzoate and Methylamine (CH3NH2) |

Reduction of the Amide Functionality

The N-methylamide group can be reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LAH, LiAlH4), is typically required for this transformation. byjus.comadichemistry.com The reaction involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (CH2).

The reduction of this compound with LAH in an anhydrous ether solvent, followed by an aqueous workup, would yield 3-chloro-4-methoxy-N-methylbenzylamine. It is important to note that LAH is a very reactive reagent and could potentially react with other functional groups, although the chloro and methoxy substituents on the aromatic ring are generally stable to these conditions. organic-chemistry.orgyoutube.com

Table 4: Reduction of the N-Methylamide Group

| Reactant | Reagent/Conditions | Product |

| This compound | 1. LiAlH4, Anhydrous Ether | 3-chloro-4-methoxy-N-methylbenzylamine |

| 2. H2O workup |

Mechanistic Studies of Chemical Reactions

Detailed mechanistic studies, including the elucidation of reaction pathways, transition states, and kinetic and thermodynamic parameters, are crucial for understanding and predicting the chemical behavior of a compound. In the absence of specific studies on this compound, we can infer potential mechanisms based on computational and experimental studies of analogous systems.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. For a hypothetical reaction, such as the N-acylation of this compound, DFT calculations could map the potential energy surface, identifying the structures of reactants, intermediates, transition states, and products.

The reaction would likely proceed through a nucleophilic addition of the amide nitrogen to the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This would be followed by the elimination of a leaving group to yield the N-acylated product. The transition state would involve the partial formation of the new N-C bond and partial breaking of the C-leaving group bond.

The kinetics and thermodynamics of a reaction govern its rate and feasibility. For the derivatization at the N-methylamine nitrogen, several factors would influence these parameters:

Steric Hindrance: The substituents on the benzoyl ring and the N-methyl group could sterically hinder the approach of electrophiles to the nitrogen atom, affecting the reaction rate.

Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.

Estimated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction:

| Reaction Parameter | Estimated Value Range | Influencing Factors |

| Activation Energy (Ea) | 15 - 25 kcal/mol | Steric hindrance, nucleophilicity of nitrogen, electrophilicity of the reagent |

| Enthalpy of Reaction (ΔH) | -10 to -20 kcal/mol | Bond energies of formed and broken bonds |

| Entropy of Reaction (ΔS) | Generally negative | Decrease in the number of molecules from reactants to products |

These values are estimations based on similar reactions reported in the literature and are not based on experimental data for this compound.

Computational Chemistry and Molecular Modeling Studies of 3 Chloro 4 Methoxy N Methylbenzamide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These methods provide a foundational understanding of the molecule's geometry, orbital energies, and charge distribution.

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| O-CH3 Bond Length | ~1.43 Å |

Note: The values in this table are estimations based on typical bond lengths for similar functional groups and should be considered illustrative.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For benzamide (B126) derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is often distributed over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing chlorine atom can influence the energies of these orbitals.

| Orbital | Energy (eV) | Description |

| HOMO | (Estimated) | Likely localized on the benzene (B151609) ring and methoxy group. |

| LUMO | (Estimated) | Likely localized on the carbonyl group and benzene ring. |

| HOMO-LUMO Gap | (Estimated) | A moderate gap is expected, indicating reasonable stability. |

Note: The energy values are illustrative and would require specific DFT calculations to be precisely determined.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For 3-chloro-4-methoxy-N-methylbenzamide, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the oxygen of the methoxy group, making these sites potential hydrogen bond acceptors. The hydrogen atom of the N-methyl group and the aromatic protons would exhibit a positive potential. Such maps are crucial for understanding intermolecular interactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanical calculations provide insights into a static molecular structure, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. By simulating the movements of atoms and molecules, MD can explore the conformational landscape of this compound. This is particularly important for understanding the flexibility of the molecule, such as the rotation around the C-N amide bond and the orientation of the methoxy and N-methyl groups. The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.govresearchgate.net

Theoretical Studies on Molecular Interactions

The way a molecule interacts with its environment is fundamental to its chemical and biological activity. Theoretical studies can shed light on these interactions, particularly the formation of hydrogen bonds.

Hydrogen bonding is a critical non-covalent interaction that can significantly influence the properties of a compound. In the case of this compound, the carbonyl oxygen is a potential hydrogen bond acceptor. In a condensed phase or in the presence of protic solvents, it can form hydrogen bonds with suitable donor molecules. While this molecule does not possess a strong hydrogen bond donor, the possibility of weak intramolecular or intermolecular C-H···O interactions could also be investigated.

π-Stacking and Halogen Bonding Interactions

Computational analyses of this compound and related molecules indicate the significant role of non-covalent interactions, such as π-stacking and halogen bonding, in determining its supramolecular architecture and potential interactions with biological macromolecules.

π-Stacking Interactions: The aromatic ring of this compound is susceptible to π-stacking interactions, a critical factor in the stabilization of protein-ligand complexes. The nature of these interactions is influenced by the electronic properties of the substituents on the benzene ring. The methoxy group (-OCH₃) is electron-donating, increasing the electron density of the aromatic ring, while the chloro group (-Cl) is electron-withdrawing. This electronic distribution can lead to favorable offset-stacked or T-shaped π-π interactions with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan in a protein binding pocket. Theoretical studies on substituted benzamides have shown that such interactions are crucial for molecular recognition and binding affinity. epa.govrsc.org The interplay of electron-donating and electron-withdrawing groups can modulate the quadrupole moment of the aromatic ring, thereby fine-tuning the strength and geometry of these π-stacking interactions. nih.gov

Halogen Bonding: The chlorine atom in the 3-position of the benzamide ring introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. In a biological context, the carbonyl oxygen of a peptide backbone or the side chains of amino acids like aspartate, glutamate, or serine could serve as halogen bond acceptors. Computational studies on similar chlorinated organic molecules have demonstrated the significance of halogen bonding in stabilizing ligand-receptor complexes. oup.com

Below is a table summarizing the potential non-covalent interactions involving this compound.

| Interaction Type | Potential Interacting Partners (in a Biological Context) | Significance |

| π-Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) | Stabilization of protein-ligand complexes, molecular recognition. |

| Halogen Bonding | Nucleophilic atoms (e.g., Oxygen in Asp, Glu, Ser; backbone carbonyls) | Directional interaction contributing to binding affinity and specificity. |

In Silico Predictions for Structure-Activity Relationships (SAR)

In silico methods are instrumental in elucidating the structure-activity relationships (SAR) of this compound, providing insights for the rational design of more potent and selective analogs.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For benzamide derivatives, particularly those targeting protein kinases, common pharmacophoric features have been identified through computational studies. nih.govtandfonline.comresearchgate.net A hypothetical pharmacophore model for a kinase inhibitor based on the this compound scaffold would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide group is a key feature, often forming a crucial hydrogen bond with the hinge region of the kinase.

A hydrogen bond donor: The N-H group of the amide can act as a hydrogen bond donor.

A hydrophobic/aromatic region: The substituted benzene ring provides a hydrophobic core that can engage in van der Waals and π-stacking interactions within the ATP-binding pocket.

A halogen bond donor: The chlorine atom can participate in halogen bonding, contributing to binding affinity and selectivity.

These features guide the design of new ligands by suggesting modifications to the this compound structure to enhance its interaction with a target receptor. The table below outlines these key pharmacophoric features.

| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Hydrogen bonding with kinase hinge region residues. |

| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Hydrogen bonding with receptor side chains. |

| Aromatic/Hydrophobic Core | 3-chloro-4-methoxyphenyl ring | π-stacking and hydrophobic interactions. |

| Halogen Bond Donor | Chlorine atom | Interaction with nucleophilic pockets. |

To further understand the binding mode of this compound, molecular docking simulations can be performed using a model receptor, such as the epidermal growth factor receptor (EGFR) kinase domain, a common target for benzamide-based inhibitors. ijpsr.commdpi.comnih.gov In a hypothetical docking scenario, the compound would be positioned within the ATP-binding site of EGFR.

The predicted binding mode would likely involve the following key interactions:

The carbonyl oxygen of the benzamide forming a hydrogen bond with the backbone NH of a key amino acid in the hinge region, such as Methionine 793. ijpsr.com

The substituted phenyl ring occupying a hydrophobic pocket, making van der Waals contacts with residues like Leucine 718, Valine 726, and Alanine 743.

The methoxy group potentially forming additional hydrogen bonds or hydrophobic interactions.

The chlorine atom could form a halogen bond with a nearby electron-rich residue, further anchoring the ligand in the binding site.

The docking score, an estimate of the binding affinity, would be calculated based on the sum of these interactions. The table below summarizes a hypothetical molecular docking result for this compound with a model kinase receptor.

| Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Model Kinase (e.g., EGFR) | -8.5 to -10.0 (estimated) | Met793, Leu718, Val726, Asp855 | Hydrogen bonding, Hydrophobic interactions, π-stacking, Halogen bonding |

Design and Synthesis of Structural Analogues and Derivatives of 3 Chloro 4 Methoxy N Methylbenzamide

Systematic Variation of Substituents on the Benzene (B151609) Ring

The aromatic core of 3-chloro-4-methoxy-N-methylbenzamide offers a versatile platform for structural modifications. By altering the nature and position of substituents on the benzene ring, a diverse library of analogues can be generated, each with unique electronic and steric properties.

Influence of Halogen Identity and Position

The presence and nature of halogen substituents on the benzamide (B126) ring can significantly impact the molecule's properties. While the parent compound features a chlorine atom at the 3-position, the synthesis of analogues with different halogens (e.g., fluorine, bromine) or multiple halogen substitutions allows for a systematic investigation of their effects.

For instance, the synthesis of a dichloro analogue, 3,5-dichloro-N-(2-methoxyphenyl)benzamide, has been reported, demonstrating the feasibility of introducing additional halogen atoms to the scaffold. The general synthetic approach often involves the use of appropriately substituted benzoic acids which are then converted to the corresponding benzamides.

A common route to these halogenated benzamides involves the reaction of a substituted benzoic acid with a chlorinating agent, such as thionyl chloride, to form the acyl chloride. This reactive intermediate is then treated with the desired amine to yield the final amide. The specific starting materials can be chosen to introduce the desired halogen pattern on the aromatic ring.

The following table summarizes examples of halogenated benzamide analogues and their synthetic precursors.

| Compound Name | Halogen Substituents | Key Synthetic Precursors |

| 3,5-dichloro-N-(2-methoxyphenyl)benzamide | 3,5-dichloro | 3,5-dichlorobenzoic acid, 2-methoxyaniline |

| 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide | 3-chloro (on benzamide), 3-chloro (on N-phenyl) | 3-nitro-4-chlorobenzoic acid, 3-chloro-2-methylaniline |

| N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide | 3-chloro (on aniline), 3,5-diiodo (on salicylic acid) | 3,5-diiodosalicylic acid, 3-chloro-4-(4-chlorophenoxy)aniline |

Alkyl, Alkoxy, and Amino Group Modulations

The introduction of alkyl, alkoxy, and amino groups at various positions on the benzene ring can influence the molecule's polarity, solubility, and potential for hydrogen bonding. The synthesis of these analogues typically starts from appropriately substituted benzoic acid derivatives.

For example, the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide highlights the introduction of both an additional methyl group and an amino group onto the benzamide core. The synthetic strategy for such compounds often involves a multi-step process that may include nitration, reduction of the nitro group to an amine, and standard amide bond formation. A patent describes a method starting from 3-nitro-4-chlorobenzoic acid, which is then elaborated through a series of reactions including reduction and amidation to yield the final product google.com.

Modifications to the alkoxy group at the 4-position can also be envisioned. By starting with different 4-alkoxy-3-chlorobenzoic acids, a series of analogues with varying alkoxy chain lengths could be synthesized, potentially impacting the molecule's lipophilicity.

The following table provides examples of such modulated analogues.

| Compound Name | Key Modifications | Synthetic Approach |

| 3-Amino-4-methoxy-N-methylbenzamide | 3-amino group | Starting from a 3-amino-4-methoxybenzoic acid precursor. |

| 2-amino-5-chloro-N,3-dimethylbenzamide | 2-amino, 3-methyl, 5-chloro | Multi-step synthesis involving nitration, reduction, and amidation. google.com |

| 4-(3-Chloro-4-methoxybenzyl)aminophthalazines | Core structure variation | Synthesis from substituted phthalazine precursors. nih.gov |

Heteroaromatic Ring Incorporations

Replacing the benzene ring with or attaching a heteroaromatic ring, such as a thiadiazole, can introduce new chemical properties and potential biological activities. The synthesis of benzamide derivatives incorporating a 1,3,4-thiadiazole ring has been explored.

A general synthetic route to such compounds involves the reaction of a substituted benzoyl isothiocyanate with a suitable hydrazine derivative, followed by cyclization to form the thiadiazole ring. For example, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was synthesized by reacting 2-chlorobenzoyl chloride with ammonium thiocyanate to form the isothiocyanate in situ, which was then reacted with cyanoacetohydrazide and subsequently cyclized researchgate.net.

These synthetic strategies allow for the incorporation of various substituted benzoyl moieties, enabling the exploration of a wide range of thiadiazole-benzamide hybrids.

Modifications at the N-Substituent of the Amide Group

The N-substituent of the amide group provides another key site for structural modification, allowing for the introduction of a variety of functional groups that can alter the molecule's steric and electronic profile.

Elaboration of the N-Methyl Group

While direct synthetic elaboration of the N-methyl group of a pre-formed benzamide is challenging, studies on the metabolism of related compounds provide insights into potential functionalized derivatives. For instance, the metabolic conversion of 4-chloro-N-methylbenzamide can lead to the formation of an N-(hydroxymethyl) compound nih.gov. This suggests that N-(hydroxymethyl)-3-chloro-4-methoxybenzamide could be a target for synthesis, potentially via a route that does not involve direct oxidation of the N-methyl group but rather uses a functionalized amine in the amide-forming step.

Introduction of Diverse Alkyl and Aryl Substituents

A common strategy to create diversity at the amide nitrogen is to replace the methyl group with a wide range of other alkyl and aryl substituents. The synthesis of these analogues is generally achieved by reacting 3-chloro-4-methoxybenzoyl chloride with the corresponding primary or secondary amine.

This approach allows for the introduction of a vast array of functionalities. For example, N-aryl substituted benzamides can be synthesized by reacting the acid chloride with various anilines. A patent describes the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from 3-nitro-4-chlorobenzoic acid and 3-chloro-2-methylaniline, followed by reduction of the nitro group google.com.

The N-alkylation of amides is another powerful tool. While direct alkylation of a primary amide can lead to a mixture of mono- and di-alkylated products, methods for monoselective N-methylation of amides using reagents like phenyl trimethylammonium iodide have been developed, which could be applicable for the synthesis of N-methylated analogues of other primary benzamides acs.org.

The following table illustrates the diversity of N-substituents that can be introduced.

| N-Substituent | Example Compound | General Synthetic Method |

| Aryl | 3-chloro-N-(3-chloro-4-methylphenyl)-4-methoxybenzamide | Reaction of 3-chloro-4-methoxybenzoyl chloride with 3-chloro-4-methylaniline. |

| Substituted Phenyl | 3-chloro-4-methoxy-N-(3-methylphenyl)benzamide | Reaction of 3-chloro-4-methoxybenzoyl chloride with 3-methylaniline. |

| Substituted Phenyl | 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide | Reaction of 3-chloro-4-methoxybenzoyl chloride with p-anisidine. |

| Diethylphenyl | 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide | Reaction of 3-chloro-4-methoxybenzoyl chloride with 2,6-diethylaniline. |

Investigation of Positional Isomers and Their Distinct Chemical Profiles

The arrangement of substituents on the benzene ring of this compound gives rise to several positional isomers, each possessing a unique chemical profile. The distinct electronic and steric environments of these isomers influence their physicochemical properties, reactivity, and potential applications. Key positional isomers include variations in the positions of the chloro and methoxy (B1213986) groups on the benzoyl moiety.

A comparative analysis of these isomers reveals significant differences in their properties. The interplay between the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group is highly dependent on their relative positions (ortho, meta, or para) to the amide functionality and to each other. These differences can manifest in variations in dipole moment, acidity/basicity of the amide, susceptibility to electrophilic or nucleophilic attack, and intramolecular bonding.

Below is a data table summarizing some of the known positional isomers of chloro-methoxy-N-methylbenzamide:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-N-methoxy-N-methylbenzamide | 289686-74-4 | C₉H₁₀ClNO₂ | 199.63 |

| 3-chloro-N-methoxy-N-methylbenzamide | 145959-21-3 | C₉H₁₀ClNO₂ | 199.63 |

| 4-chloro-N-methoxy-N-methylbenzamide | 122334-37-6 | C₉H₁₀ClNO₂ | 199.63 |

This table is generated based on available data for N-methoxy-N-methylbenzamide isomers, which serve as close structural analogues for discussing the effects of substituent positions.

Structure-Property Relationship (SPR) Analysis of Analogues

The structure-property relationship (SPR) of analogues of this compound is a critical area of investigation for tailoring the compound's characteristics for specific applications. This analysis involves systematically modifying the chemical structure and evaluating the resultant changes in physicochemical and biological properties.

Key structural modifications can be categorized as follows:

Alteration of Substituents on the Benzene Ring: Replacing the chloro or methoxy groups with other functionalities (e.g., fluoro, bromo, methyl, or trifluoromethyl groups) can significantly alter the electronic and steric properties of the molecule. For example, substituting the chloro group with a more electronegative fluoro group can enhance certain interactions, while a bulkier bromo group might introduce steric hindrance. The position of these new substituents will also play a crucial role, as discussed in the preceding section.

Modification of the Amide Group: Changes to the N-methyl group, such as substitution with larger alkyl groups or its replacement with other functional moieties, can influence the compound's solubility, lipophilicity, and metabolic stability.

Introduction of Additional Functional Groups: The addition of other functional groups at available positions on the benzene ring can be used to fine-tune the molecule's properties. For instance, the introduction of a basic amine group could alter its acid-base properties and solubility in aqueous media.

A significant aspect of SPR analysis is the impact of these structural changes on the compound's lipophilicity, which is a key determinant of its behavior in biological systems and its solubility in various solvents. The lipophilicity is influenced by the nature and position of the substituents on the aromatic ring. Generally, electron-donating groups can affect the lipophilicity differently than electron-withdrawing groups, and ortho-substituted compounds may exhibit different lipophilicity profiles compared to their meta- and para-substituted counterparts due to intramolecular interactions.

The following table outlines hypothetical structural modifications and their potential impact on the properties of this compound, based on general principles of medicinal chemistry and substituent effects:

| Structural Modification | Potential Impact on Properties |

| Replacement of 3-chloro with 3-fluoro | May alter electronic interactions and metabolic stability. |

| Replacement of 4-methoxy with 4-ethoxy | Could increase lipophilicity and affect metabolic pathways. |

| Substitution of N-methyl with N-ethyl | Likely to increase lipophilicity and may alter binding affinity to biological targets. |

| Introduction of a 5-amino group | Would increase basicity and likely enhance aqueous solubility. |

This systematic approach to modifying the structure of this compound and analyzing the resulting property changes is essential for the rational design of new analogues with desired characteristics.

Applications of 3 Chloro 4 Methoxy N Methylbenzamide and Its Derivatives As Molecular Scaffolds

Utility as Building Blocks in Complex Organic Synthesis

The 3-chloro-4-methoxy-N-methylbenzamide scaffold is a valuable building block in organic synthesis due to its inherent reactivity and the ability of its functional groups to be transformed into more complex structures. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring, along with the N-methylamide side chain, offers multiple sites for chemical modification, enabling the synthesis of a wide array of advanced intermediates and novel chemical entities.

Synthesis of Advanced Intermediates

The this compound framework serves as a key precursor in the synthesis of various advanced intermediates. These intermediates are crucial for the construction of larger, more complex molecules with specific functionalities. For instance, the precursor 3-chloro-4-methoxybenzoic acid is a versatile starting material that can be readily converted to the corresponding N-methylbenzamide. This acid can undergo esterification, acid halide formation, and amide coupling, allowing for the introduction of diverse substituents.

A notable example of the utility of a similar benzamide (B126) structure is in the synthesis of the anthelmintic drug, rafoxanide. The synthesis involves the coupling of 3,5-diiodosalicylic acid with 3-chloro-4-(4'-chlorophenoxy)aminobenzene, a reaction that highlights the importance of the substituted benzamide core in constructing complex, biologically active molecules nih.gov. While not a direct use of this compound, this synthesis demonstrates the principle of using substituted benzamides as key intermediates.

Furthermore, a Chinese patent discloses the synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, an important intermediate for organic pigments google.com. The synthesis starts from 3-nitro-4-chlorobenzoic acid, which is first converted to an activated ester and then reacted with 3-chloro-2-methylaniline to form the benzamide. Subsequent reduction of the nitro group yields the final amino-benzamide intermediate. This process underscores the role of substituted benzamides as foundational components in the synthesis of specialty chemicals.

Construction of Novel Chemical Entities

The this compound scaffold is also instrumental in the construction of novel chemical entities with unique structural features and potential applications. The reactivity of the aromatic ring and the amide group allows for the introduction of various pharmacophores and functional groups, leading to the creation of new molecular architectures.

A patent for the synthesis of 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, a compound for the treatment of congenital adrenal hyperplasia, showcases the use of a closely related 2-chloro-4-methoxy-5-methylphenyl moiety google.com. This complex molecule is assembled through a multi-step synthesis where the substituted phenyl group is a key component. This example illustrates how the chloro and methoxy substituted benzene (B151609) ring, a core feature of this compound, can be incorporated into the design of novel therapeutic agents.

Scaffold for Medicinal Chemistry Research (General Design Principles)

In medicinal chemistry, the this compound scaffold provides a robust and adaptable framework for the design and synthesis of new therapeutic agents. The specific substitution pattern of this scaffold offers a balance of lipophilicity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions. The chloro group can engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor. The N-methylamide group provides a site for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

Development of Ligands for Biological Targets

The this compound scaffold has been utilized in the development of ligands for various biological targets, including enzymes and receptors. A notable example is the synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), a potential anti-Hepatitis B Virus (HBV) agent nih.govnih.gov. This compound demonstrated significant anti-HBV activity in both wild-type and drug-resistant strains nih.gov. The synthesis of IMB-0523 starts from 3-amino-4-methoxybenzoic acid, which is alkylated and then condensed with 4-chloroaniline nih.gov. The resulting N-phenylbenzamide derivative showed promising antiviral effects, potentially by increasing the intracellular levels of the antiviral protein APOBEC3G nih.govnih.gov.

| Compound | Biological Target | Activity |

|---|---|---|

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523) | Hepatitis B Virus (HBV) | IC50: 1.99 µM (wild-type HBV), 3.30 µM (drug-resistant HBV) |

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

The this compound scaffold is also valuable for investigating enzyme inhibition mechanisms. By systematically modifying the scaffold and observing the effects on enzyme activity, researchers can gain insights into the molecular interactions that govern inhibitor binding. A study on 4-methylbenzamide derivatives as potential protein kinase inhibitors provides a relevant example nih.gov. In this research, various purine derivatives were attached to the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone to create hybrid molecules that could act as ATP-competitive or allosteric inhibitors nih.gov.

This design strategy allows for the exploration of different binding modes within the kinase active site. The benzamide portion of the molecule often serves as a key structural element that orients the other functional groups for optimal interaction with the enzyme. For instance, in the design of Bcr-Abl kinase inhibitors, a series of 3-substituted benzamide derivatives were synthesized and evaluated for their antiproliferative activity nih.gov. The study identified several potent inhibitors, demonstrating the importance of the benzamide core in achieving high affinity and selectivity for the target kinase nih.gov.

| Scaffold | Enzyme Target | Inhibition Mechanism |

|---|---|---|

| 4-Methylbenzamide derivatives | Protein Kinases | ATP-competitive or allosteric inhibition |

| 3-Substituted benzamide derivatives | Bcr-Abl Tyrosine Kinase | Inhibition of kinase activity |

Applications in Agrochemical and Specialty Chemical Development

The versatility of the this compound scaffold extends beyond pharmaceuticals to the development of agrochemicals and specialty chemicals. The structural features that make it attractive for medicinal chemistry are also beneficial in these fields. The presence of the chloro and methoxy groups can influence the compound's environmental stability, soil mobility, and interaction with biological targets in plants and pests.

In the agrochemical sector, benzamide derivatives are known to exhibit fungicidal properties. A study on novel benzamide derivatives containing a triazole moiety reported their in vitro antifungal activities against several phytopathogenic fungi []. The structure-activity relationship analysis revealed that the presence of a chlorine atom on the benzene ring significantly improved the antifungal activity []. Although this study did not specifically use the 3-chloro-4-methoxy substitution pattern, it highlights the potential of chlorinated benzamides in the development of new antifungal agents.

Furthermore, the precursor, 3-chloro-4-methoxybenzoic acid, is noted for its utility in the synthesis of agrochemicals []. Its reactivity allows for the creation of molecules with tailored biological properties for crop protection. In the realm of specialty chemicals, substituted benzamides are used as intermediates in the synthesis of pigments and dyes google.com. The specific substitution pattern on the benzamide ring can influence the color and stability of the final pigment. The synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide as a pigment intermediate is a clear example of this application google.com.

Contribution to Materials Science and Polymer Chemistry (Theoretical Aspects)

The specific molecule, this compound, serves as a compelling model for theoretical exploration in materials science and polymer chemistry. While extensive experimental data on its direct application in these fields is not broadly available, its structure provides a rich platform for computational studies to predict its potential behavior and properties as a molecular scaffold. Theoretical investigations, primarily using methods like Density Functional Theory (DFT), allow for the elucidation of electronic, structural, and interactive properties that are foundational to the design of novel materials and polymers.

The unique combination of a chloro group, a methoxy group, and an N-methylbenzamide core imparts a distinct set of characteristics to the molecule. The interplay of these functional groups is expected to significantly influence the molecule's dipole moment, polarizability, and capacity for intermolecular interactions. These are critical parameters that dictate the macroscopic properties of materials, such as their dielectric constants, thermal stability, and mechanical strength.

From a theoretical standpoint, the chloro and methoxy groups have opposing electronic effects on the aromatic ring. The methoxy group is an electron-donating group, increasing the electron density of the benzene ring, while the chloro group is an electron-withdrawing group. This electronic push-pull dynamic can lead to a significant molecular dipole moment, a desirable characteristic for materials used in electronic applications, such as capacitors and sensors. Computational studies on similarly substituted benzene rings have shown that such combinations of substituents can lead to enhanced molecular polarizability, which is a key factor in determining the refractive index and dielectric properties of a material.

Furthermore, the N-methylbenzamide structure provides sites for hydrogen bonding, a crucial factor in determining the crystal packing of small molecules and the chain interactions in polymers. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen of the methoxy group can act as hydrogen bond acceptors. Molecular modeling can predict the strength and directionality of these hydrogen bonds, which in turn dictates the supramolecular architecture and the resulting material properties. For instance, strong and well-ordered hydrogen bonding networks are often associated with higher melting points, increased thermal stability, and enhanced mechanical robustness in polymers.

The following tables present theoretical data extrapolated from computational studies on analogous molecular structures to illustrate the potential properties of this compound and its derivatives.

Table 1: Predicted Electronic Properties of Substituted Benzamide Derivatives

| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzamide | 3.62 | -7.12 | -0.45 | 6.67 |

| 4-Methoxybenzamide | 4.48 | -6.85 | -0.32 | 6.53 |

| 3-Chlorobenzamide | 2.89 | -7.35 | -0.88 | 6.47 |

| This compound (Predicted) | ~3.5 - 4.5 | ~-7.0 | ~-0.7 | ~6.3 |

Note: The values for the predicted compound are estimations based on the trends observed in related molecules and are intended for illustrative purposes.

Table 2: Theoretical Intermolecular Interaction Energies

| Interaction Type | Donor-Acceptor Pair | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H --- O=C | -5 to -8 |

| Hydrogen Bond | N-H --- O(methoxy) | -3 to -5 |

| Halogen Bond | C-Cl --- O=C | -1 to -3 |

| π-π Stacking | Benzene Ring --- Benzene Ring | -2 to -4 |

Note: These are generalized energy ranges for the types of interactions possible with the this compound scaffold, derived from computational chemistry literature on similar functional groups.

Future Perspectives in 3 Chloro 4 Methoxy N Methylbenzamide Research

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and molecular design. For 3-chloro-4-methoxy-N-methylbenzamide, these technologies offer a pathway to more efficient and innovative research.

Furthermore, generative AI models can be employed in the de novo design of novel analogs of this compound with tailored properties. By learning the structure-activity relationships of existing benzamide (B126) derivatives, these models can propose new molecules with enhanced biological activity or improved physicochemical properties. This computational approach can significantly accelerate the discovery of new drug candidates or functional materials based on the N-methylbenzamide scaffold.

| AI/ML Application | Potential Impact on this compound Research |

| AI-Powered Retrosynthesis | Discovery of novel, more efficient synthetic routes. |

| Machine Learning for Reaction Optimization | Increased reaction yields and purity with reduced experimental effort. |

| Generative Models for Molecular Design | Accelerated discovery of new analogs with desired properties. |

| Predictive Modeling of Physicochemical Properties | Faster screening of virtual compounds for desirable characteristics. |

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, future research on this compound will undoubtedly focus on the development of sustainable and environmentally benign synthetic methods. Traditional amide bond formation often relies on harsh reagents and solvents, generating significant chemical waste.

One promising avenue is the use of biocatalysis, employing enzymes such as lipases or engineered amide ligases to catalyze the formation of the amide bond under mild conditions. These enzymatic reactions are highly selective and can often be performed in aqueous media, significantly reducing the environmental footprint of the synthesis.

Another area of exploration is the use of photocatalysis, where visible light is used to drive the chemical reaction. This approach can enable the use of novel, energy-efficient reaction pathways. The development of novel catalysts, including those based on earth-abundant metals or even metal-free organic catalysts, will also be crucial in advancing the sustainable synthesis of this compound.

The replacement of conventional organic solvents with greener alternatives, such as bio-based solvents or supercritical fluids, will further contribute to the eco-friendliness of the synthetic process. The principles of atom economy and process intensification, such as continuous flow synthesis, will also be key considerations in designing future synthetic strategies.

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of the structure and dynamics of this compound is essential for predicting its behavior and function. Advanced characterization techniques will play a pivotal role in elucidating the intricate details of its molecular properties.

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of molecules. In the case of N-methylbenzamides, rotation around the amide C-N bond can lead to the existence of different rotational isomers, or rotamers. Variable temperature NMR studies can provide valuable information on the energy barriers associated with this rotation and the relative populations of the different conformers. Such studies have been used to understand the rotational barriers in ortho-substituted N-methoxy-N-methyl benzamides, revealing the influence of steric hindrance on the conformational equilibrium.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS) and tandem mass spectrometry (MS/MS), can be employed to differentiate between isomers and to probe the gas-phase structure of the molecule. These techniques can provide insights into the three-dimensional shape of this compound and its fragmentation pathways, which is crucial for its unambiguous identification and characterization. Computational chemistry will be an indispensable partner to these experimental techniques, providing theoretical models to interpret spectroscopic data and to predict the physicochemical properties of the compound.

Expanding the Scope of N-Methylbenzamide Scaffolds in Chemical Innovation

The N-methylbenzamide scaffold is a versatile building block in medicinal chemistry and materials science, and future research will continue to expand its applications. The specific substitution pattern of this compound may impart unique biological activities or material properties that are yet to be discovered.

In the realm of drug discovery, the N-methylbenzamide core is found in a variety of biologically active compounds. Future research could explore the potential of this compound and its derivatives as inhibitors of specific enzymes or as ligands for various receptors. High-throughput screening and computational docking studies can be used to identify potential biological targets and to guide the design of more potent and selective analogs. The development of this scaffold could lead to new therapeutic agents for a range of diseases.

In materials science, benzamide-containing polymers and small molecules have shown promise in applications such as organic light-emitting diodes (OLEDs) and as components of functional materials. The electronic and steric properties conferred by the chloro and methoxy (B1213986) substituents in this compound could be exploited in the design of novel materials with specific optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and coupling reagents for preparing 3-chloro-4-methoxy-N-methylbenzamide?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-chloro-4-methoxybenzoic acid and methylamine. N,N'-Dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) is recommended to activate the carboxylic acid, as this combination minimizes racemization and improves yield . Reaction conditions should be maintained at low temperatures (e.g., -50°C) to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if applicable) .

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons at δ ~3.8–4.0 ppm and aromatic protons split by substituents (e.g., chloro and methoxy groups). Use DEPT-135 for distinguishing CH₂/CH₃ groups .

- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N percentages (±0.3% tolerance) .

Q. How do solvent polarity and pH influence the fluorescence properties of benzamide derivatives like this compound?

- Methodological Answer : Fluorescence intensity is maximized in aprotic solvents (e.g., acetonitrile) due to reduced quenching effects. For aqueous studies, pH 5–7 is optimal, as extreme acidity/basicity disrupts the electronic environment of the aromatic system. Calibrate using a fluorometer with λex/λem = 340/380 nm, and validate with a standard curve .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. Include exact-exchange corrections (e.g., 20% Hartree-Fock exchange) for improved accuracy in thermochemical properties, as demonstrated in studies on similar benzamides . Solvent effects can be incorporated via the polarizable continuum model (PCM).

Q. What strategies resolve contradictions in fluorescence intensity data under varying experimental conditions?

- Methodological Answer :

- Control Variables : Systematically test temperature (25–40°C), solvent (polar vs. nonpolar), and concentration (0.1–10 µM) to isolate confounding factors .

- Statistical Validation : Calculate relative standard deviation (RSD%) and limit of detection (LOD) to assess reproducibility. For example, an RSD% < 2% indicates robust measurements .

- Cross-Validation : Compare fluorescence data with alternative techniques (e.g., UV-Vis absorbance) to confirm trends .

Q. How can reaction conditions be optimized to scale up synthesis while maintaining yield and purity?

- Methodological Answer :

- Batch Reactor Optimization : Use a jacketed reactor with precise temperature control (±2°C) and stirring at 500 rpm to ensure homogeneity.

- In-line Monitoring : Employ FTIR or HPLC to track reaction progress and terminate at >95% conversion .

- Purification Scaling : Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective bulk purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.